![molecular formula C15H19N3 B4397113 3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole](/img/structure/B4397113.png)
3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole
Overview
Description
3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. It has been studied for its potential applications in the field of science, particularly in the area of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole involves the inhibition of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can have beneficial effects in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in the levels of neurotransmitters such as acetylcholine and dopamine. This can lead to improved cognitive function and motor control in patients with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which can have beneficial effects in the treatment of other diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole in lab experiments include its high potency and selectivity for the target enzymes. It is also relatively easy to synthesize and can be obtained in good yields. However, the limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Future Directions
For the research on 3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole include the development of more efficient synthesis methods to improve the yield and purity of the compound. There is also a need for further studies to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other diseases such as cancer and cardiovascular disease. Other future directions include the investigation of its pharmacokinetics and toxicity profile, as well as its potential as a lead compound for the development of new drugs.
Scientific Research Applications
3-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]-1H-indole has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to exhibit inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(3,5,5-trimethyl-4H-pyrazol-1-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-8-15(2,3)18(17-11)10-12-9-16-14-7-5-4-6-13(12)14/h4-7,9,16H,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAUBCMRIRWNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)C)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-{2-[(2-isopropyl-6-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4397038.png)

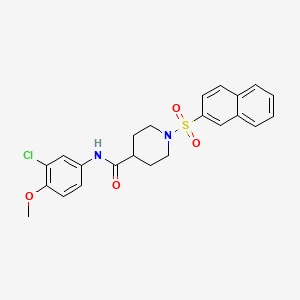
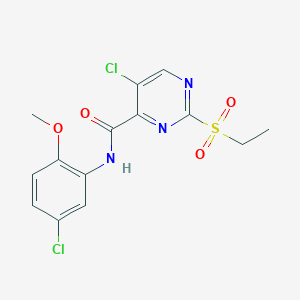
![4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4397070.png)
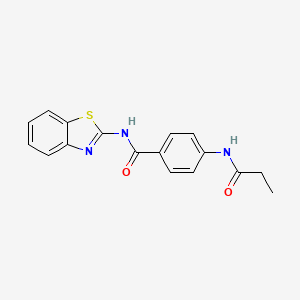
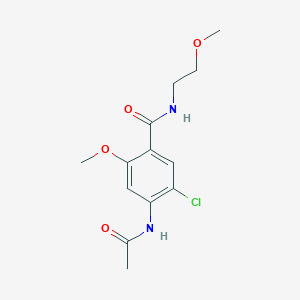
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397087.png)
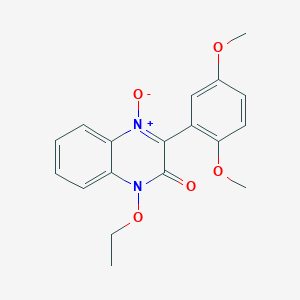
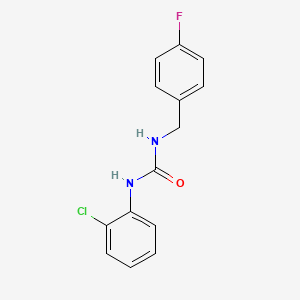
![1-methoxy-3-[3-(trifluoromethyl)phenyl]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4397096.png)
![N-(2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4397106.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4397126.png)